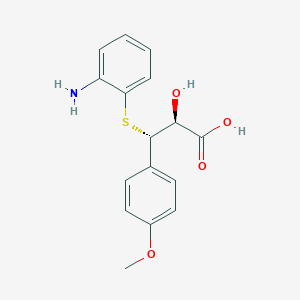

(E)-3,5,4'-Tribenzyloxystilbene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

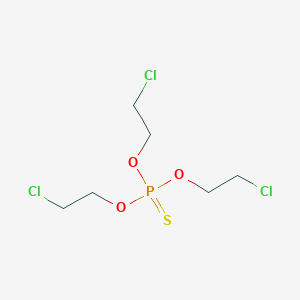

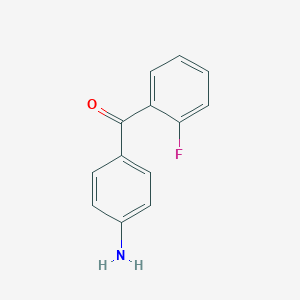

(E)-3,5,4'-Tribenzyloxystilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene core structure. While the specific compound (E)-3,5,4'-Tribenzyloxystilbene is not directly mentioned in the provided papers, the synthesis and structural analysis of similar stilbene derivatives can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of stilbene derivatives often involves the condensation of an aldehyde with a suitable compound containing a vinyl group. For instance, the synthesis of (E)-4'-amino-3,4,5-trimethoxystilbene was achieved through the condensation of 3,4,5-trimethoxybenzaldehyde and p-nitrotoluene under solvent-free conditions, followed by the reduction of the nitro group . This method suggests that a similar approach could be used for synthesizing (E)-3,5,4'-Tribenzyloxystilbene, starting with the appropriate benzaldehyde derivative and a benzyl-containing compound.

Molecular Structure Analysis

The molecular structure of stilbene derivatives is often planar or nearly planar, as observed in the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate . This planarity is due to the conjugated system within the stilbene core, which allows for delocalization of electrons. The coplanarity of the carbon and oxygen atoms in the molecule contributes to the stability of the structure and may influence the chemical reactivity of the compound.

Chemical Reactions Analysis

Stilbene derivatives can participate in various chemical reactions, primarily due to their conjugated double bond system. The reactivity of such compounds can be influenced by substituents on the phenyl rings. Although the papers provided do not detail reactions specific to (E)-3,5,4'-Tribenzyloxystilbene, the reactivity of similar compounds, such as the highly delocalized triplet carbene described in paper , suggests that (E)-3,5,4'-Tribenzyloxystilbene could undergo reactions typical of vinyl groups, such as additions or cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of stilbene derivatives are closely related to their molecular structure. The planarity and conjugation within the molecule can lead to specific optical properties, such as UV absorption, which is a characteristic feature of stilbenes. The presence of substituents like methoxy or amino groups can further modify these properties, influencing solubility, melting points, and reactivity . The intermolecular interactions, such as hydrogen bonding and C-H···π interactions, can affect the crystal packing and, consequently, the solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Anti-Mitotic Properties

(E)-3,5,4'-Tribenzyloxystilbene has shown significant anti-mitotic properties. A study on a human colon cancer cell line (Caco-2) demonstrated that growth was completely arrested at an added 0.4 μM level of its isomer (Z)-3,5,4'-Trimethoxystilbene, which is more active than resveratrol and inhibits tubulin polymerization in a dose-dependent manner (Chabert, Fougerousse, & Brouillard, 2006).

Absorption and Bioavailability

(E)-3,5,4'-Tribenzyloxystilbene's absorption across biological membranes can be improved by complexation with beta-cyclodextrins. This enhances cell membrane permeability, which is crucial for its biological activities, including anti-neoplastic, antiallergic, and anti-angiogenic activities (Sarpietro et al., 2010).

Pharmacokinetic Studies

A validated analytical method for quantifying (E)-3,5,4'-Tribenzyloxystilbene in biological matrices, particularly rat plasma, has been developed. This advancement is crucial for pharmacokinetic studies and understanding the compound's distribution and metabolism (Ma et al., 2007).

Antiproliferative Activity

(E)-3,5,4'-Tribenzyloxystilbene and its isomers have demonstrated significant antiproliferative activity against various human cancer cell lines. Methylated analogues of resveratrol, including (E)-3,5,4'-Trimethoxystilbene, are more active than the natural lead in most bioassays, indicating their potential as anticancer agents (Cardile et al., 2007).

Molecular Devices and Complexation

(E)-3,5,4'-Tribenzyloxystilbene has been studied in the context of molecular devices and complexation. Its complexation with alpha-cyclodextrins and its interaction in binary complexes, demonstrating its potential in molecular device applications, have been explored (Lock et al., 2004).

Eigenschaften

IUPAC Name |

1,3-bis(phenylmethoxy)-5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O3/c1-4-10-29(11-5-1)25-36-33-20-18-28(19-21-33)16-17-32-22-34(37-26-30-12-6-2-7-13-30)24-35(23-32)38-27-31-14-8-3-9-15-31/h1-24H,25-27H2/b17-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTQLVRXOUFTAQ-WUKNDPDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,5,4'-Tribenzyloxystilbene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)